![molecular formula C14H18N2O4S B2961182 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid CAS No. 1158134-27-0](/img/structure/B2961182.png)
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It would typically include the starting materials, reagents, catalysts, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo, including its reactivity with other substances and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties, as well as its chemical stability and reactivity .Scientific Research Applications
Environmental Science
Lastly, the environmental fate and transport of this compound could be studied. Understanding how it degrades or persists in various environments could inform its safe use and disposal, ensuring minimal ecological impact.
Each of these applications would require rigorous research and validation to determine the compound’s suitability and effectiveness. The potential for “2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid” in these fields is based on its chemical structure and the functional groups present, which suggest a range of possible interactions and activities within biological and chemical systems .
Safety And Hazards
properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c17-14(18)12-15-7-9-16(10-8-15)21(19,20)11-6-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,17,18)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOHYMBUGONIQR-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]acetic acid |
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